An In-depth Technical Guide to 1-(4-Ethylphenyl)propan-1-one
An In-depth Technical Guide to 1-(4-Ethylphenyl)propan-1-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Ethylphenyl)propan-1-one, a key chemical intermediate in organic synthesis and pharmaceutical research. The document details its chemical identity, physicochemical properties, established synthesis protocols, and analytical characterization methods. Furthermore, it explores the compound's applications, particularly as a precursor in the development of therapeutic agents, and outlines critical safety and handling procedures. This guide is intended to serve as an essential resource for professionals engaged in chemical research and drug discovery, offering both foundational knowledge and practical, field-proven insights.
Chemical Identity and Physicochemical Properties
1-(4-Ethylphenyl)propan-1-one, also known as 4'-Ethylpropiophenone, is an aromatic ketone that serves as a versatile building block in synthetic chemistry.[1][2][3] Its core structure consists of a propiophenone scaffold with an ethyl group substituted at the para position of the phenyl ring.[1] This substitution pattern significantly influences its reactivity and physical properties.
Table 1: Chemical Identifiers and Names [2][3][4][5][6]
| Identifier | Value |
| CAS Number | 27465-51-6 |
| IUPAC Name | 1-(4-ethylphenyl)propan-1-one |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Synonyms | 4'-Ethylpropiophenone, p-Ethylpropiophenone, Ethyl 4-ethylphenyl ketone |
| InChIKey | VGQRIILEZYZAOE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)CC |
Table 2: Physicochemical Properties [1]
| Property | Value |
| Appearance | Liquid |
| Boiling Point | 241 °C at 760 mmHg |
| Density | 0.961 g/cm³ |
| Refractive Index | 1.5120 |
Synthesis and Reactivity
The most common and industrially scalable method for synthesizing 1-(4-Ethylphenyl)propan-1-one is through the Friedel-Crafts acylation of ethylbenzene.[7][8] This electrophilic aromatic substitution reaction provides a direct route to forming the aryl ketone structure.
Recommended Synthesis Protocol: Friedel-Crafts Acylation
This protocol describes the acylation of ethylbenzene using propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): AlCl₃ is crucial for activating the acylating agent. It coordinates with the chlorine atom of propionyl chloride, polarizing the C-Cl bond and facilitating the formation of a highly electrophilic acylium ion.[7][9]
-
Solvent: An inert solvent like dichloromethane (DCM) or 1,2-dichloroethane is used to dissolve the reactants and manage the reaction temperature, as the reaction is exothermic.
-
Temperature Control: The initial addition is performed at low temperatures (0-5 °C) to control the reaction rate and prevent unwanted side reactions. The subsequent reflux completes the reaction.
-
Aqueous Work-up: The reaction is quenched with ice-cold water or dilute HCl to decompose the aluminum chloride complex and separate the organic product.
Step-by-Step Methodology:
-
Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber) is dried and flushed with an inert gas (e.g., nitrogen).
-
Charging Reactants: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.) is suspended in anhydrous dichloromethane (DCM). The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: Propionyl chloride (1.0 eq.) is added dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Addition of Ethylbenzene: Ethylbenzene (1.2 eq.) is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C for DCM) for 1-2 hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Extraction & Purification: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1-(4-ethylphenyl)propan-1-one.
Self-Validation: The identity and purity of the synthesized product must be confirmed via the analytical techniques described in Section 4. The primary product is the para-substituted isomer due to the ortho, para-directing nature of the ethyl group, though minor amounts of the ortho isomer may form.[8]
Diagram 1: Synthesis Workflow via Friedel-Crafts Acylation
A flowchart of the Friedel-Crafts acylation synthesis protocol.
Applications in Research and Drug Development
1-(4-Ethylphenyl)propan-1-one is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its ketone functionality is a versatile handle for a variety of chemical transformations.
-
Precursor for CNS-Active Compounds: Patent literature indicates that this compound is a precursor in the synthesis of molecules with effects on the central nervous system (CNS).[1]
-
Building Block for Chiral Amines: The ketone can be converted to an amine via reductive amination. For instance, it can be a starting material for synthesizing chiral amines like (R)-1-(4-Ethylphenyl)propan-1-amine, which may serve as lead compounds in drug discovery programs targeting CNS disorders.[10]
-
Cytochrome P450 Interaction Studies: As an organic molecule, it has been studied for its potential interactions with metabolic enzymes like cytochrome P450 (CYP), specifically as a potential inhibitor of CYP1A2 and CYP2D6.[1] Understanding these interactions is vital in drug development to predict and avoid adverse drug-drug interactions.[1]
-
Scaffold for Medicinal Chemistry: The ethylphenyl propanone scaffold can be modified to create a library of derivatives. For example, fluorination at the β-position can enhance metabolic stability and lipophilicity, which are desirable traits for pharmaceutical candidates.[1]
Analytical Characterization
Rigorous analytical testing is required to confirm the structure and purity of 1-(4-Ethylphenyl)propan-1-one.
Spectroscopic Data
Table 3: Key Spectroscopic Data [6]
| Technique | Key Peaks / Signals |
| ¹H NMR (CDCl₃) | δ ~7.89 (d, 2H, Ar-H ortho to C=O), δ ~7.25 (d, 2H, Ar-H meta to C=O), δ ~2.95 (q, 2H, -CO-CH₂-CH₃), δ ~2.70 (q, 2H, Ar-CH₂-CH₃), δ ~1.23 (t, 3H, Ar-CH₂-CH₃), δ ~1.21 (t, 3H, -CO-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), δ ~150 (Ar-C), δ ~134 (Ar-C), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~31 (-CO-CH₂-), δ ~29 (Ar-CH₂-), δ ~15 (Ar-CH₂-CH₃), δ ~8 (-CO-CH₂-CH₃) |
| IR Spectroscopy | ~1680 cm⁻¹ (C=O stretch, aryl ketone), ~2970 cm⁻¹ (C-H stretch, alkyl), ~1605 cm⁻¹ (C=C stretch, aromatic) |
| Mass Spectrometry | Primary fragments at m/z 133 ([M-C₂H₅]⁺, loss of ethyl from keto group) and 105. |
Recommended Analytical Workflow
Step-by-Step Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, appropriate pulse width and relaxation delay).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts (ppm) and coupling patterns (J-values) to confirm the structure against reference spectra.
Diagram 2: General Analytical Workflow for Compound Verification
Workflow for the analytical verification of the synthesized compound.
Safety and Handling
1-(4-Ethylphenyl)propan-1-one requires careful handling due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Table 4: GHS Hazard Information [6]
| Pictogram(s) | Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | |
| Skin irritation (Category 2) | H315: Causes skin irritation | |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Handling and Storage Recommendations:
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[11]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
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1-(4-ethylphenyl)propan-1-one. (n.d.). Molbase. Retrieved January 9, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
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1-(4-Ethylphenyl)propan-1-one | C11H14O. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Friedel-Crafts Acylation of Benzene. (n.d.). Chemguide. Retrieved January 9, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021, December 27). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). StuDocu. Retrieved January 9, 2026, from [Link]
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